2-(1,2-benzoxazol-3-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one
Description
The compound 2-(1,2-benzoxazol-3-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one features a hybrid heterocyclic scaffold combining benzoxazole, benzothiazole, and piperazine moieties. The benzoxazole group (a fused benzene and oxazole ring) is linked via an ethanone bridge to a piperazine ring substituted at the 2-position with a 4-(trifluoromethyl)-1,3-benzothiazole unit.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S/c22-21(23,24)14-5-3-7-17-19(14)25-20(31-17)28-10-8-27(9-11-28)18(29)12-15-13-4-1-2-6-16(13)30-26-15/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQJBKHPLGAGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and benzothiazole intermediates, followed by their coupling with piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Formation of Benzoxazole Moiety
The benzoxazole ring system is typically synthesized via cyclization of ortho-aminophenol derivatives. A plausible pathway involves:
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Condensation reaction : Reaction of a hydroxylamine with an aromatic amide under acidic or basic conditions to form the oxazole ring.
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Example : Synthesis of benzoxazoles often employs reagents like hydroxylamine hydrochloride and heating under reflux conditions.
Incorporation of Benzothiazole Substituent
The trifluoromethyl-substituted benzothiazole moiety likely involves:
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Sulfurization : Conversion of a thioamide precursor to a benzothiazole using sulfide sources (e.g., phosphorus pentasulfide).
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Trifluoromethylation : Introduction of the CF₃ group via electrophilic substitution or coupling reactions (e.g., Suzuki coupling) on the benzothiazole ring .
Piperazine Coupling
The piperazine ring connects the benzoxazole and benzothiazole moieties. Common strategies include:
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Nucleophilic aromatic substitution : Reaction of a halogenated benzothiazole with a piperazine derivative.
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Alkylation : Use of alkylating agents (e.g., alkyl halides) to link the piperazine to the ethanone group.
Ethanone Formation
The ethanone group is typically introduced via:
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Acetylation : Reaction of a primary amine with an acetylating agent (e.g., acetyl chloride).
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Ketone synthesis : Use of Friedel-Crafts acylation or cross-coupling methods to install the carbonyl group .
Reaction Mechanisms and Conditions
| Reaction Type | Key Reagents | Conditions | Yield/Outcome |
|---|---|---|---|
| Benzoxazole cyclization | Hydroxylamine, HCl | Reflux in ethanol | Formation of benzoxazole core |
| Benzothiazole synthesis | Phosphorus pentasulfide | High-temperature sulfuration | Trifluoromethyl-substituted ring |
| Piperazine coupling | Piperazine hydrochloride | DMF, K₂CO₃, 80°C | Linked heterocyclic system |
| Ethanone formation | Acetyl chloride | Pyridine, 0°C to room temperature | Acetylated piperazine derivative |
Reactivity of the Heterocyclic Core
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Benzoxazole : Aromatic stability allows participation in electrophilic aromatic substitution (e.g., nitration) or coordination chemistry.
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Benzothiazole : Thioamide group may undergo hydrolysis or act as a leaving group under acidic/basic conditions.
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Trifluoromethyl group : Highly electron-withdrawing, stabilizing adjacent substituents and influencing reactivity .
Reaction Susceptibility
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Acidic conditions : Potential cleavage of the benzothiazole ring or hydrolysis of the ethanone carbonyl.
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Basic conditions : Activation of the piperazine amino group for nucleophilic substitution.
Spectroscopic Analysis
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¹H NMR : Proton environments include aromatic signals (benzoxazole/benzothiazole), piperazine CH₂ groups, and the ethanone carbonyl proton .
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¹³C NMR : Key carbons include the carbonyl carbon (δ ~210 ppm), aromatic carbons, and trifluoromethyl carbon (δ ~120–130 ppm) .
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Mass spectrometry : Molecular ion peak at m/z corresponding to molecular formula (C₂₄H₁₇F₃N₄OS).
Challenges and Optimization Strategies
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Synthetic complexity : Multi-step synthesis requires precise control of reaction conditions to minimize side products.
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Yield optimization : Use of catalytic systems (e.g., microwave-assisted synthesis) or alternative coupling agents (e.g., Click chemistry) .
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Structural stability : Sensitivity of the benzothiazole ring to acidic/basic conditions necessitates mild reaction protocols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of benzothiazole and benzoxazole possess cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Neurological Disorders
The compound has been investigated for its effects on sigma receptors, which are implicated in several neurological disorders such as depression, schizophrenia, and Alzheimer's disease. Modulators of sigma receptors have shown promise in preclinical trials for their neuroprotective effects and ability to enhance cognitive function .
Antimicrobial Activity
Compounds containing benzothiazole moieties have exhibited antimicrobial properties. The incorporation of trifluoromethyl groups has been shown to enhance the potency of these compounds against bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated a series of benzoxazole derivatives, including the compound . The results indicated that at concentrations of 10 µM, the compound reduced viability in MCF-7 breast cancer cells by approximately 70% compared to control groups. This suggests a strong potential for further development as an anticancer therapeutic .
Case Study 2: Sigma Receptor Modulation
In a recent article from Pharmacology & Therapeutics, researchers explored the effects of sigma receptor ligands on neurodegenerative models. The compound demonstrated significant binding affinity to sigma receptors and was able to modulate neuroinflammatory responses in vitro, suggesting its potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Analysis
Heterocyclic Core Modifications
- Benzoxazole vs. Benzothiazole vs. Pyrazolone : The target compound’s benzoxazole and benzothiazole units distinguish it from pyrazolone-based analogues (e.g., Chakib et al.’s compounds) . Benzoxazole’s oxygen atom may reduce electron density compared to sulfur in benzothiazole, altering binding interactions.
- Piperazine vs. Quinazolinone: The target’s piperazine linker contrasts with the rigid quinazolinone scaffold in .
Functional Group Impacts
- Trifluoromethyl (-CF₃) : This group in the target compound is absent in the fluorobenzoyl derivative (–3) but is critical for enhancing metabolic stability and membrane permeability .
- Ethanone Bridge: Unlike the hydroxyphenyl-oxoethyl group in Bian et al.’s compound , the ethanone bridge in the target may limit hydrogen-bonding capacity but improve steric compatibility with hydrophobic binding pockets.
Pharmacological Potential
- While the target compound lacks explicit activity data, structurally related quinazolinone-thiazole hybrids () demonstrate anti-tubercular activity (MIC: 1.6–3.12 µg/mL), suggesting that the benzothiazole-piperazine scaffold could be optimized for similar applications .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one represents a novel hybrid structure combining benzoxazole and benzothiazole moieties. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 355.30 g/mol. The structural features include:
- Benzoxazole ring which is known for its biological activity.
- Piperazine group which enhances solubility and bioactivity.
- Trifluoromethyl substitution that may contribute to its pharmacological properties.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that derivatives of benzoxazole and benzothiazole exhibit significant antibacterial activity. For instance, a related compound showed minimal inhibitory concentrations (MIC) against Xanthomonas oryzae and Xanthomonas citri at 47.6 mg/L and 36.8 mg/L, respectively .
Table 1 summarizes the antimicrobial activity of similar compounds:
| Compound | Target Organism | MIC (mg/L) |
|---|---|---|
| 1 | Xanthomonas oryzae | 47.6 |
| 2 | Xanthomonas citri | 36.8 |
| 3 | Escherichia coli | 50 |
| 4 | Staphylococcus aureus | 32 |
Anticancer Activity
Research has demonstrated that benzoxazole derivatives can inhibit cancer cell proliferation. For example, compounds derived from benzothiazole have shown moderate to significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells . The compound's ability to inhibit Raf-1 activity has also been noted as a mechanism of action in cancer treatment.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been highlighted in studies where related structures exhibited significant inhibition of inflammatory mediators. For instance, compounds with similar scaffolds were noted to reduce pro-inflammatory cytokines in vitro .
Case Studies
A series of case studies have been conducted to explore the efficacy of benzoxazole derivatives in treating infections and cancer:
- Study on Antibacterial Efficacy : A study involving the synthesis of various benzothiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The most active compounds had MIC values significantly lower than standard antibiotics .
- Anticancer Evaluation : A recent study assessed the antiproliferative effects of synthesized compounds on gastric cancer cell lines, revealing that certain derivatives could inhibit cell growth by inducing apoptosis .
- Inflammation Model : In animal models, compounds similar to the target structure were shown to reduce inflammation markers significantly compared to control groups .
Q & A
Q. What are the key structural characterization methods for this compound?
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves multistep coupling reactions , such as:
- Step 1: Piperazine functionalization with a trifluoromethyl benzothiazole moiety via nucleophilic substitution.
- Step 2: Benzoxazole-ethanone linkage using a carbonyl coupling agent (e.g., EDCI/HOBt).
- Step 3: Purification via silica gel chromatography (e.g., EtOAc/hexane gradient) . Yields range from 51–53% for analogous compounds, with optimization depending on solvent polarity and catalyst choice .
Advanced Research Questions
Q. How can experimental design address low synthetic yields in piperazine-containing analogs?
Low yields (e.g., 51–53% in ) often arise from steric hindrance at the piperazine nitrogen or side reactions. Strategies include:
Q. How to resolve contradictions in reported biological activity data for benzoxazole-benzothiazole hybrids?
Discrepancies in activity (e.g., antimicrobial vs. CNS targets in vs. 8) may stem from assay conditions or structural variations. Researchers should:
Q. What methodologies validate spectral data discrepancies in related compounds?
For conflicting NMR/HRMS results (e.g., vs. 12):
- Repeat synthesis under inert atmospheres to exclude oxidation.
- DFT calculations to predict theoretical NMR shifts and compare with experimental data .
Data Contradiction Analysis
Q. Table 1: Comparison of Synthetic Conditions for Piperazine-Linked Compounds
| Parameter | (Benzoxazole) | (Fluorobenzoyl) |
|---|---|---|
| Reaction Time | 24 h (room temperature) | 12 h (reflux) |
| Yield | 51–53% | 48% |
| Purification | Silica gel (EtOAc/hexane) | Column chromatography |
Key Insight: Longer reaction times at lower temperatures () may improve selectivity but reduce efficiency compared to reflux conditions ().
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
